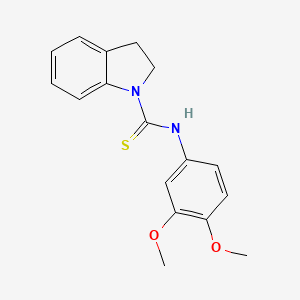![molecular formula C11H13NO3 B4793811 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-04-7](/img/structure/B4793811.png)
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid
説明
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid, also known as DOPA, is a non-proteinogenic amino acid that has been widely used in scientific research. It is an important precursor for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Due to its unique chemical structure and biological properties, DOPA has been extensively studied in various fields, including biochemistry, pharmacology, and neuroscience.
作用機序
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid acts as a precursor for the synthesis of catecholamines, which are neurotransmitters that play important roles in the regulation of mood, behavior, and cognition. 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid is converted to dopamine by the enzyme 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid decarboxylase, which is then further converted to norepinephrine and epinephrine. These neurotransmitters act on specific receptors in the brain and peripheral nervous system to regulate various physiological processes.
Biochemical and Physiological Effects
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood, cognitive function, and physical performance. 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid has also been shown to increase the production of melanin, which can protect the skin from UV radiation.
実験室実験の利点と制限
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a non-proteinogenic amino acid, which means that it does not interfere with the normal functioning of proteins in the body. However, one limitation of using 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid in lab experiments is that it is a precursor for the synthesis of several neurotransmitters, which can make it difficult to study the specific effects of 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid alone.
将来の方向性
There are several future directions for research on 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid. One area of research is the development of new synthesis methods for 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid that are more efficient and cost-effective. Another area of research is the study of the specific effects of 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid on neurotransmitter synthesis and release. Additionally, 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid may have potential therapeutic applications in the treatment of mood disorders, cognitive impairment, and skin diseases, which warrants further investigation.
科学的研究の応用
3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid has been widely used in scientific research due to its important role in the biosynthesis of catecholamines. It has been used as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine, which are important neurotransmitters in the central nervous system. 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid has also been used in the synthesis of melanin, which plays a crucial role in protecting the skin from UV radiation.
特性
IUPAC Name |
3-(3,4-dimethylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVRDLIKQVALMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586144 | |
| Record name | 3-(3,4-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethyl-phenyl)-malonamic acid | |
CAS RN |
95262-04-7 | |
| Record name | 3-(3,4-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793774.png)

![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
![3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793790.png)

![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)

